2-Cyano-4,6-dimethyl-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-cyano-4,6-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-4-8(2)10(11(13)14-3)9(5-7)6-12/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSYMBTZTOLOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C#N)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232494 | |
| Record name | Benzoic acid, 2-cyano-4,6-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086391-93-6 | |
| Record name | Benzoic acid, 2-cyano-4,6-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086391-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-cyano-4,6-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4,6-dimethyl-benzoic acid methyl ester typically involves the esterification of 2-cyano-4,6-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4,6-dimethyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 2-Cyano-4,6-dimethylbenzoic acid and methanol.
Reduction: 2-Amino-4,6-dimethylbenzoic acid methyl ester.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Cyano-4,6-dimethyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-4,6-dimethyl-benzoic acid methyl ester depends on the specific application. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways such as hydrolysis, reduction, and substitution. In biological systems, its interactions with molecular targets such as enzymes or receptors are studied to understand its potential effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs and their differences:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Core Structure |
|---|---|---|---|---|
| 2-Cyano-4,6-dimethyl-benzoic acid methyl ester | C₁₁H₁₁NO₂* | ~197.22† | 2-CN, 4-CH₃, 6-CH₃, methyl ester | Benzoic acid ester |
| 2-Cyano-4,6-difluoro-benzoic acid methyl ester | C₉H₅F₂NO₂ | 197.14 | 2-CN, 4-F, 6-F, methyl ester | Benzoic acid ester |
| Ethyl 2-cyano-4,4-dimethoxybutanoate | C₉H₁₅NO₄ | 201.22 | 2-CN, 4,4-(OCH₃), ethyl ester | Aliphatic ester |
| Benzoic acid, 2-hexyl-4,6-dihydroxy-, methyl ester | C₁₄H₂₀O₄ | 252.31 | 2-hexyl, 4-OH, 6-OH, methyl ester | Benzoic acid ester |
| 2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester | C₁₅H₁₅NO₆ | 305.28 | Complex dioxane-based substituent, methyl ester | Benzoic acid ester |
*Inferred formula based on difluoro analog (C₉H₅F₂NO₂) with CH₃ replacing F. †Calculated based on structural similarity.
Key Observations:
- Electron Effects: The cyano group in all compounds enhances electrophilicity, facilitating nucleophilic substitution or condensation reactions. Fluorine substituents (as in the difluoro analog) further increase electron withdrawal compared to methyl groups .
- Solubility: Aliphatic esters (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate) may exhibit higher solubility in nonpolar solvents than aromatic esters due to reduced π-π stacking .
Physical Properties and Stability
- Boiling Point/Storage : The difluoro analog (CAS 1807177-92-9) is stored in a dry, sealed environment, suggesting sensitivity to moisture or oxidation . Similar handling is expected for the dimethyl variant.
- Purity : Industrial-grade analogs like the difluoro compound are typically ≥98% pure, indicating rigorous synthesis protocols for intermediates .
Comparative Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| This compound | Enhanced steric control in reactions | Lower electrophilicity vs. fluoro analogs |
| 2-Cyano-4,6-difluoro-benzoic acid methyl ester | High reactivity for fluorinated APIs | Potential toxicity from fluorine |
| Ethyl 2-cyano-4,4-dimethoxybutanoate | Flexible aliphatic backbone for modifications | Less thermal stability than aromatic esters |
Biological Activity
Overview
2-Cyano-4,6-dimethyl-benzoic acid methyl ester (CAS No. 1086391-93-6) is an organic compound with the molecular formula C₁₁H₁₁NO₂. It features a benzoic acid structure with a cyano group and two methyl groups at the 4 and 6 positions on the aromatic ring. This unique arrangement of functional groups imparts distinct chemical reactivity and potential biological properties, making it a subject of interest in various fields including chemistry, biology, and medicine.
- Molecular Weight : Approximately 189.21 g/mol
- Physical State : White solid at room temperature
- Functional Groups : Cyano group (-CN), two methyl groups (-CH₃)
The biological activity of this compound is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The compound can undergo several chemical transformations such as hydrolysis, reduction, and substitution, which may influence its biological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Research has shown that certain derivatives display cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have demonstrated IC₅₀ values ranging from 3.0 μM to 28.3 μM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | IC₅₀ Value (µM) |
|---|---|---|
| Derivative A | MCF-7 | 3.0 |
| Derivative B | A549 | 21.3 |
| This compound | MEL-2 | Not specified |
Case Studies
- Antiproliferative Effects : In a study assessing antiproliferative activity, derivatives of benzoic acid were tested against melanoma cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity compared to parent compounds .
- Enzyme Interaction Studies : Investigations into the enzyme inhibition capabilities of related compounds revealed that they could inhibit key pathways involved in cancer progression, such as the MAPK and NF-κB pathways. This suggests a potential mechanism through which this compound might exert its biological effects.
Q & A
Q. What synthetic routes are optimal for preparing 2-cyano-4,6-dimethyl-benzoic acid methyl ester, and how can reaction conditions be optimized to minimize byproducts?
Synthesis of this compound typically involves esterification of the carboxylic acid precursor with methanol under acid catalysis, followed by cyano-group introduction via nucleophilic substitution or nitrile transfer reactions. Key parameters include temperature control (e.g., reflux conditions for esterification ), solvent selection (polar aprotic solvents like DCM for improved reactivity ), and catalyst choice (e.g., SOCl₂ for activating carboxylic acids ). To minimize byproducts, monitor reaction progress via TLC or HPLC and optimize stoichiometry of reagents like 2,3,5,6-tetrafluorophenol in coupling steps .
Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic methods?
- GC/MS : Use polar cyanosilicone capillary columns (e.g., DB-FATWAX UI) for resolving methyl ester derivatives, with retention time matching against standards .
- NMR : Confirm the presence of methyl ester (δ ~3.8–3.9 ppm for OCH₃), aromatic protons (δ ~6.5–8.0 ppm for substituted benzene), and cyano-group absence of proton signals .
- HPLC : Employ reverse-phase C18 columns with UV detection at 220–260 nm for quantifying impurities .
Q. What are the critical considerations for scaling up laboratory-scale synthesis to pilot production?
Key factors include:
- Solvent Recovery : Use low-boiling solvents (e.g., DCM) for easier post-reaction removal .
- Catalyst Efficiency : Transition to heterogeneous catalysts (e.g., immobilized Pd) to reduce metal contamination .
- Safety Protocols : Mitigate risks associated with nitrile intermediates (e.g., proper ventilation for HCN byproduct management) .
Advanced Research Questions
Q. How can computational methods predict physicochemical properties (e.g., collision cross-section, boiling point) for this compound, and how do they compare to experimental data?
- Collision Cross-Section (CCS) : Predict using quantum mechanical calculations (e.g., DFT) or machine learning models trained on structural analogs (e.g., 4-chloro-2,6-dimethyl-benzoic acid ethyl ester: predicted CCS 143.0 Ų for [M+H]+ ). Validate via ion mobility spectrometry.
- Boiling Point : Apply group contribution methods (e.g., Joback) or software like Cheméo, which estimates properties based on SMILES descriptors . Compare with experimental GC retention times under standardized conditions .
Q. How can isotopic labeling (e.g., ¹³C, ²H) be integrated into this compound for metabolic or environmental tracing studies?
- Synthesis : Introduce ¹³C-labeled methyl groups via methanol-¹³CH₃ in esterification steps .
- Analysis : Use isotope-ratio mass spectrometry (IRMS) coupled with GC to detect δ¹³C values. Optimize chromatographic separation using DB-5ms columns for complex mixtures .
- Validation : Compare isotopic enrichment factors with certified FAME standards (e.g., SMB00937 ).
Q. What strategies resolve contradictory spectral data (e.g., overlapping NMR signals or unexpected GC peaks) during characterization?
- NMR Signal Deconvolution : Apply 2D techniques (e.g., HSQC, COSY) to distinguish overlapping aromatic protons (e.g., C4 & C6 methyl groups in δ 171–173 ppm ).
- GC/MS Peak Identification : Use high-resolution MS to differentiate isobaric impurities (e.g., methyl vs. ethyl esters) and reference fragmentation libraries (e.g., Wiley/NIST) .
Q. How can the compound’s stability under varying storage conditions (pH, temperature) be systematically evaluated?
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS.
- pH Studies : Monitor ester hydrolysis rates in buffered solutions (pH 2–12) using HPLC .
- Light Sensitivity : Compare UV-Vis spectra before/after exposure to UV light to detect photodegradation .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
